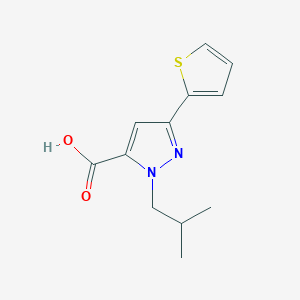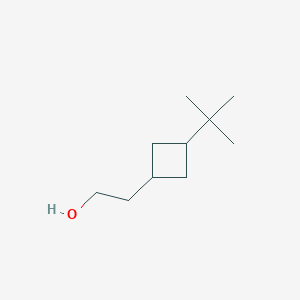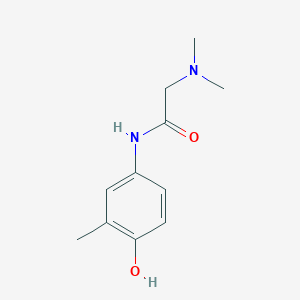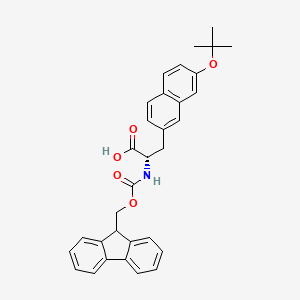
3-(Methoxymethyl)-1-prolylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-1-prolylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1-prolylpyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of proline with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. the process is optimized for higher yields and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-(Methoxymethyl)-1-prolylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines.
科学的研究の応用
3-(Methoxymethyl)-1-prolylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Methoxymethyl)-1-prolylpyrrolidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Methoxymethyl)-1-pyrrolidinecarboxylic acid
- 4-(Methoxymethyl)-1-pyrrolidinebutanoic acid
- 5-(Methoxymethyl)-1-pyrrolidinepentanoic acid
Uniqueness
3-(Methoxymethyl)-1-prolylpyrrolidine is unique due to its specific structural features, such as the position of the methoxymethyl group and the prolyl moiety
特性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
[3-(methoxymethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C11H20N2O2/c1-15-8-9-4-6-13(7-9)11(14)10-3-2-5-12-10/h9-10,12H,2-8H2,1H3 |
InChIキー |
AEVDRIUAWZYOOJ-UHFFFAOYSA-N |
正規SMILES |
COCC1CCN(C1)C(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


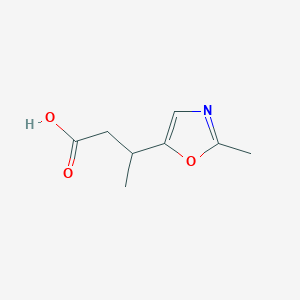


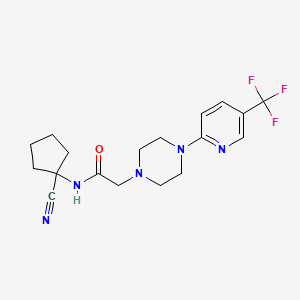
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
